molecular formula C9H7ClO2 B016921 4-Chlorocinnamic acid CAS No. 940-62-5

4-Chlorocinnamic acid

Cat. No. B016921
CAS RN: 940-62-5
M. Wt: 182.6 g/mol
InChI Key: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlorocinnamic acid and related compounds has been explored through various chemical pathways. A notable method involves the condensation reaction of 4-chlorobenzaldehyde with malonic acid in the presence of pyridine, which is a classical approach for synthesizing cinnamic acid derivatives. Another approach for synthesizing derivatives of this compound includes the reaction of 4-chlorobenzaldehyde with acetic anhydride and sodium acetate, leading to acetoxylation followed by elimination to form the cinnamic acid derivative.

Molecular Structure Analysis

The molecular structure of this compound has been determined through techniques such as X-ray diffraction and spectroscopic methods. These studies reveal that the presence of a chloro substituent influences the electronic distribution across the molecule, affecting its reactivity and interaction with other molecules. The conformational analysis and exact geometry of the molecule have been thoroughly investigated, providing insights into its stable configurations and how these influence its chemical behavior (Devi et al., 2017).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its reactive double bond and the electron-withdrawing effect of the chlorine atom. It is known to undergo addition reactions, such as halogenation and hydroxylation, as well as cycloaddition reactions under certain conditions. The compound's reactivity has been utilized in the synthesis of more complex organic molecules, including polymers and pharmaceutical intermediates. Its interaction with metals has also been explored, resulting in the synthesis of metal complexes with unique properties.

Physical Properties Analysis

The physical properties of this compound, such as its melting point, boiling point, and solubility, have been studied in detail. These properties are influenced by the molecular structure of the compound, particularly the presence of the chlorine atom, which affects its polarity and intermolecular interactions. The solid-state properties, including crystal structure and photomechanical behavior, have been examined to understand the material's response to external stimuli like light and pressure.

Chemical Properties Analysis

This compound exhibits a range of chemical properties, including acidity, reactivity towards nucleophiles, and participation in electrophilic addition reactions. The compound's behavior in different chemical environments has been analyzed to understand its stability and reactivity. Studies have also focused on its antimicrobial properties, revealing its potential as a precursor for synthesizing antimicrobial agents (Silva et al., 2019).

Scientific Research Applications

  • Postharvest Anthracnose Inhibition : A study by Siqueira et al. (2022) found that 4-chlorocinnamic acid, isolated from Streptomyces griseocarneus R132, effectively inhibits sweet pepper postharvest anthracnose growth and reduces lesions without causing harm to fibroblasts. This suggests its potential use in agricultural and horticultural applications to control fungal diseases in crops (Siqueira et al., 2022).

  • Selective Weed-Killing Properties : According to research by Blackman (1945), compounds like 4-chloro-2-methyl-phenoxyacetic acid and 2:4-dichlorophenoxyacetic acid show promising performance as selective weed-killers, which could be useful in agricultural settings (Blackman, 1945).

  • Antimicrobial Activity : Silva et al. (2019) demonstrated that this compound esters exhibit antimicrobial activity against various fungi and bacteria. Specifically, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate showed potent activity, indicating potential for developing new antimicrobial agents (Silva et al., 2019).

  • Inhibitory Effects on Tyrosinase : Cui et al. (2017) found that para-substituted cinnamic acid derivatives, including this compound, exhibit inhibitory effects on tyrosinase. This provides potential for the design of novel tyrosinase inhibitors, which could be relevant in medical and cosmetic applications, particularly for skin pigmentation disorders (Cui et al., 2017).

  • Role in Plant Growth and Development : Research by Reinecke (2004) suggests that 4-Cl-IAA, a derivative of this compound, plays a unique role in plant growth and development, particularly in species like Pisum sativum and Vicia faba. It may be involved in regulating auxin-mediated growth in plants (Reinecke, 2004).

  • Crystal Structure Studies : Studies like those by Sarma and Desiraju (1987) and Chakraborty et al. (2018) have explored the crystal structures of this compound and its derivatives. These studies provide insights into intermolecular interactions and crystal formation, which are important for understanding the material properties and potential applications in fields like material science and chemistry (Sarma & Desiraju, 1987); (Chakraborty et al., 2018).

Mechanism of Action

Target of Action

4-Chlorocinnamic acid is an organochlorine compound . It has been found to exhibit antimicrobial activity , suggesting that its primary targets are likely microbial cells.

Mode of Action

Given its antimicrobial activity , it may interact with key enzymes or proteins in microbial cells, disrupting their normal function and leading to cell death

Biochemical Pathways

This compound is a derivative of cinnamic acid , which is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . .

Result of Action

The primary known effect of this compound is its antimicrobial activity . This suggests that the compound’s action results in the death of microbial cells.

Safety and Hazards

4-Chlorocinnamic acid may be harmful if inhaled, swallowed, or absorbed through skin. It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
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InChI Key

GXLIFJYFGMHYDY-ZZXKWVIFSA-N
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Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Cl
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Molecular Formula

C9H7ClO2
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DSSTOX Substance ID

DTXSID001275521
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
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Molecular Weight

182.60 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4-Chlorocinnamic acid
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CAS RN

940-62-5, 1615-02-7
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
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Record name (E)-p-Chlorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the precise mechanism remains under investigation, research suggests 4Cl-CA might inhibit the growth of Colletotrichum gloeosporioides, a fungal pathogen responsible for anthracnose in sweet peppers. In a study, 4Cl-CA significantly reduced both the growth of the fungus and the diameter of lesions on pepper fruits. []

A: Yes, the presence of the phenolic hydroxyl group appears essential for the observed anxiolytic activity. Studies comparing 4-hydroxycinnamic acid (4-OH CA) and 4-chlorocinnamic acid (4-Cl CA) demonstrated that the former exhibits anxiolytic effects in mice and rats, while the latter does not. This suggests the chlorine atom in 4Cl-CA may hinder its binding to potential anxiolytic targets. []

A: this compound has the molecular formula C9H7ClO2 and a molecular weight of 182.61 g/mol. []

A: Yes, spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, are available for this compound. These data provide information about the compound's molecular vibrations, functional groups, and structural properties. []

A: 4Cl-CA undergoes a [2+2] photodimerization reaction upon UV irradiation, leading to a new crystal phase. Prolonged exposure results in an amorphous solid. The photomechanical response, particularly twisting, is dependent on crystal shape and size, with thinner microribbons exhibiting greater susceptibility to deformation. [, ]

A: While 4Cl-CA itself may not be a catalyst, it's a product of microbial degradation of 4-chlorobiphenyl (4-CB). Bacteria can oxidize 4-CB, leading to the formation of this compound as one of the final products. []

A: Yes, 4Cl-CA has been investigated computationally, particularly in the context of crystal structure prediction and understanding the impact of halogen bonding on its solid-state properties. Researchers have used molecular docking studies to assess the affinity of 4Cl-CA derivatives to the enzyme 14α-demethylase, providing insights into their potential antifungal mechanisms. [, ]

A: Research on the parasitic weed Cuscuta campestris showed that modifications to the carboxylic acid group and substitutions on the aromatic ring influence 4Cl-CA's inhibitory activity. For example, the methyl ester derivative (methyl trans-cinnamate) exhibited greater potency than 4Cl-CA itself. []

A: Yes, the position of the chlorine substituent on the aromatic ring significantly impacts the reduction rate of cinnamic acid derivatives by samarium diiodide (SmI2). This effect is evident in the varying reaction rates observed for 2-chlorocinnamic acid, 3-chlorocinnamic acid, and this compound. []

A: While specific formulation strategies for 4Cl-CA are limited in the provided research, its use as a matrix in MALDI-TOF MS analysis suggests good stability under specific conditions. Further research is needed to explore its formulation potential for broader applications. [, , , ]

ANone: Detailed information on the pharmacokinetics and pharmacodynamics of 4Cl-CA is limited in the provided research. Further studies are needed to comprehensively understand its ADME profile and in vivo activity.

A: Research demonstrates the in vitro efficacy of 4Cl-CA against the fungus Colletotrichum gloeosporioides []. Additionally, in vivo studies using mice and rats showed that 4-hydroxycinnamic acid (4-OH CA), a structurally similar compound, exhibits anxiolytic effects, highlighting the potential of this class of compounds. []

ANone: The provided research doesn't offer specific details on resistance mechanisms to 4Cl-CA. This area warrants further investigation, especially if the compound is to be explored for its antifungal or other biological applications.

ANone: Specific strategies for targeted delivery of 4Cl-CA are not discussed in the provided research. This is an area that could be explored to enhance its therapeutic potential.

ANone: The research primarily focuses on the analytical applications and bioactivity of 4Cl-CA. It doesn't delve into its potential use as a biomarker or in diagnostic applications.

A: Various analytical methods have been employed to characterize and quantify 4Cl-CA, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into its chemical structure, purity, and interactions with other molecules. [, , , , , , , ]

A: 4Cl-CA can be generated during the bacterial degradation of 4-chlorobiphenyl (4-CB), a common environmental pollutant. This suggests that microorganisms play a role in its environmental fate. []

ANone: Information regarding specific quality control and assurance measures for 4Cl-CA is not provided in the research. Nonetheless, adherence to good manufacturing practices and quality standards is essential for any compound intended for research or commercial applications.

ANone: The research doesn't delve into the potential immunogenicity or immunological responses associated with 4Cl-CA. Further studies would be needed to explore these aspects.

ANone: Information regarding the interactions of 4Cl-CA with drug transporters is not provided in the research. This is an area for future investigation to understand its absorption, distribution, and elimination profile fully.

ANone: The research primarily focuses on the analytical applications and bioactivity of 4Cl-CA and doesn't provide information on its potential to induce or inhibit drug-metabolizing enzymes. Further studies are needed to explore these aspects.

A: The research suggests some level of biocompatibility of 4Cl-CA, particularly its lack of toxicity to MRC-5 fibroblasts. Its generation as a byproduct of bacterial 4-CB degradation also hints at its potential for biodegradation. [, ]

ANone: Specific information concerning the recycling and waste management of 4Cl-CA is not presented in the research.

A: The research highlights the utilization of advanced analytical techniques, such as GC-MS, HPLC, MALDI-TOF MS, and NMR spectroscopy, demonstrating the availability of sophisticated tools and resources for studying 4Cl-CA and related compounds. [, , , , , , , ]

ANone: While the provided research doesn't offer a detailed historical overview of 4Cl-CA, it highlights its emergence as a compound of interest in diverse scientific disciplines, ranging from material science to chemical biology.

A: The research exemplifies the cross-disciplinary nature of 4Cl-CA research, encompassing aspects of microbiology, analytical chemistry, organic chemistry, and pharmacology. This underscores the need for collaborative efforts to advance our understanding and applications of this compound. [, , , , , , , , , , ]

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